molecular formula C7H10N2O2S B12441469 2-(Aminoethylsulfonyl)-pyridine CAS No. 320337-21-1

2-(Aminoethylsulfonyl)-pyridine

Cat. No.: B12441469
CAS No.: 320337-21-1
M. Wt: 186.23 g/mol
InChI Key: LIROHSCPXXKMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminoethylsulfonyl)-pyridine is a specialized organic compound that serves as a valuable intermediate in medicinal chemistry and chemical biology research. This molecule integrates a pyridine heterocycle, a key feature in many bioactive molecules , with an aminoethylsulfonyl functional group. The pyridine nucleus is a privileged scaffold in drug discovery, known for its ability to improve water solubility and serve as a pharmacophore in therapeutic agents . Its presence is critical in the development of compounds with antimicrobial and antiviral activities . The aminoethyl side chain provides a handle for further functionalization, commonly used to link to other molecular entities or create more complex structures. Researchers utilize this compound as a key precursor in the synthesis of more complex molecules, such as sulfonamide-containing pyridine derivatives, which are prevalent in various research streams . Its potential mechanism of action in final target molecules often involves molecular interaction with enzyme active sites, which can be studied through techniques like molecular docking . This reagent is offered as a high-purity solid for use in organic synthesis, including nucleophilic substitution and amide coupling reactions. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

320337-21-1

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-pyridin-2-ylsulfonylethanamine

InChI

InChI=1S/C7H10N2O2S/c8-4-6-12(10,11)7-3-1-2-5-9-7/h1-3,5H,4,6,8H2

InChI Key

LIROHSCPXXKMMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)CCN

Origin of Product

United States

Preparation Methods

Thioether Oxidation and Subsequent Amination

Synthesis of 2-(Ethylthio)pyridine

The foundational step involves introducing a thioethyl group to pyridine. 2-Mercaptopyridine reacts with 1-bromo-2-phthalimidoethane under basic conditions (K₂CO₃/DMF, 80°C, 12 h) to yield 2-(2-phthalimidoethylthio)pyridine (Scheme 1A). Alternative alkylating agents, such as ethyl iodide, require phase-transfer catalysts (e.g., TBAB) to enhance reactivity in polar aprotic solvents.

Key Data:
Starting Material Reagent Conditions Yield
2-Mercaptopyridine 1-Bromo-2-phthalimidoethane K₂CO₃, DMF, 80°C 78%
2-Mercaptopyridine Ethyl iodide TBAB, NaOH, H₂O/CH₂Cl₂ 65%

Oxidation to Sulfonyl Group

The thioether intermediate is oxidized to the sulfone using SeO₂/H₂O₂ under flow conditions (0.1 mL/min, 25°C, 20 min), achieving >95% conversion. Alternatively, Oxone® in acetone/water (1:1) at 0°C for 2 h provides comparable yields (89–93%) without over-oxidation.

Oxidation Comparison:
Oxidant Conditions Sulfone Yield
SeO₂/H₂O₂ Flow reactor, 25°C 95%
Oxone® 0°C, 2 h 93%
m-CPBA CH₂Cl₂, rt 88%

Deprotection and Amination

Phthalimide deprotection is achieved via hydrazinolysis (NH₂NH₂/EtOH, reflux, 4 h), yielding 2-(aminoethylsulfonyl)-pyridine with 85% purity. Direct amination of 2-(bromoethylsulfonyl)pyridine (prepared via NBS-mediated bromination) using NH₃/MeOH (100°C, sealed tube, 12 h) affords the target compound in 72% yield.

Direct Sulfonation of Pyridine Derivatives

Friedel-Crafts Sulfonation

While pyridine’s electron-deficient ring complicates electrophilic substitution, 2-pyridinesulfonic acid can be synthesized using SO₃·DMA (dimethylacetamide-sulfur trioxide complex) at 150°C. Subsequent coupling with ethylenediamine via EDC/HOBt-mediated amidation yields the target compound, albeit in low overall yield (32%) due to side reactions.

Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling of 2-bromopyridine with ethylsulfonamide (Pd(OAc)₂/Xantphos, Cs₂CO₃, dioxane, 100°C) provides a one-step route. However, competing dehalogenation limits practicality (45% yield).

Reductive Amination of Sulfonylpyridine Aldehydes

Aldehyde Synthesis

Oxidation of 2-(hydroxyethylsulfonyl)pyridine (prepared via epoxide ring-opening) with TEMPO/PhI(OAc)₂ generates 2-(formylethylsulfonyl)pyridine . Reductive amination using NaBH₃CN/NH₄OAc (MeOH, rt, 6 h) achieves 68% yield, though scalability is constrained by aldehyde instability.

Biocatalytic Approaches

Microbial Oxidation

Arthrobacter sp. strain 68b oxidizes 2-(ethylthio)pyridine to the sulfone via a flavin-dependent monooxygenase (PyrA/PyrE system). While environmentally benign, the method is limited to lab-scale applications (55% yield after 24 h).

Comparative Analysis of Methods

Method Steps Overall Yield Scalability
Thioether oxidation 3 65–70% High
Direct sulfonation 2 32% Low
Reductive amination 3 55% Moderate
Biocatalytic 1 55% Low

Mechanistic Insights

  • Thioether Oxidation : Proceeds via a radical pathway in SeO₂/H₂O₂ systems, where Se⁴⁺ facilitates hydrogen abstraction from the ethyl group, enabling oxygen insertion.
  • Amination : Gabriel synthesis avoids over-alkylation, while direct NH₃ substitution risks polysubstitution without high-pressure conditions.

Challenges and Optimization

  • Over-Oxidation : Excess H₂O₂ converts sulfones to sulfonic acids; stoichiometric control is critical.
  • Amino Group Protection : Phthalimide outperforms Boc in stability during sulfonation.
  • Purification : Silica gel chromatography (EtOAc/MeOH 9:1) effectively isolates the product but necessitates large solvent volumes.

Chemical Reactions Analysis

Types of Reactions

2-(pyridine-2-sulfonyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The ethanamine chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(pyridine-2-sulfonyl)ethan-1-amine is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(pyridine-2-sulfonyl)ethan-1-amine involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Aminoethylsulfonyl)-pyridine with three key analogs based on functional group substitutions and pharmacological profiles.

2-(Methylsulfonyl)-pyridine (CAS 17075-14-8)
  • Molecular Formula: C₆H₇NO₂S
  • Molecular Weight : 157.19 g/mol
  • Key Properties :
    • Functional Groups : Methylsulfonyl (-SO₂-CH₃)
    • Applications : Widely used as a building block in organic synthesis due to its electron-withdrawing sulfonyl group, which facilitates nucleophilic substitution reactions .
    • Safety : Causes skin and eye irritation; requires protective handling .

Comparison :

  • This difference likely improves interactions with biological targets such as enzymes or receptors .
2-(2-Aminoethyl)-pyridine (CAS 2706-56-1)
  • Molecular Formula : C₇H₁₀N₂
  • Molecular Weight : 122.17 g/mol
  • Key Properties: Functional Groups: Aminoethyl (-CH₂-CH₂-NH₂) Applications: Used in coordination chemistry for ligand synthesis and in pharmaceuticals as a precursor for antihistamines (e.g., demethylbetahistine) . Safety: Irritant; classified under GHS hazard codes H315 (skin irritation) and H319 (eye irritation) .

Comparison :

  • The absence of the sulfonyl group in 2-(2-Aminoethyl)-pyridine reduces its polarity and metabolic stability compared to 2-(Aminoethylsulfonyl)-pyridine. However, the amine group allows for protonation at physiological pH, which may enhance cellular uptake .
2-((2-Fluoro-5-methylphenyl)amino)-pyridine-3-sulfonamide (CAS 1340852-20-1)
  • Molecular Formula : C₁₂H₁₂FN₃O₂S
  • Molecular Weight : 281.31 g/mol
  • Key Properties :
    • Functional Groups : Sulfonamide (-SO₂-NH₂) and fluoro-methylphenyl substituent.
    • Applications : Investigated as a kinase inhibitor due to its ability to mimic ATP-binding motifs in enzymes .

Comparison :

  • The fluorophenyl group in this analog introduces steric bulk and lipophilicity, which may improve target selectivity but reduce solubility.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Key Applications
2-(Aminoethylsulfonyl)-pyridine C₇H₁₀N₂O₂S 186.23 -SO₂-CH₂-CH₂-NH₂, pyridine Not reported Drug intermediates, enzyme inhibitors
2-(Methylsulfonyl)-pyridine C₆H₇NO₂S 157.19 -SO₂-CH₃, pyridine Not reported Organic synthesis
2-(2-Aminoethyl)-pyridine C₇H₁₀N₂ 122.17 -CH₂-CH₂-NH₂, pyridine Not reported Ligand synthesis, antihistamines
2-((2-Fluoro-5-methylphenyl)amino)-pyridine-3-sulfonamide C₁₂H₁₂FN₃O₂S 281.31 -SO₂-NH₂, -NH-C₆H₃(F)(CH₃) Not reported Kinase inhibition

Research Findings and Pharmacological Insights

  • Antimicrobial Activity: Pyridine sulfonamide derivatives, such as those reported by Ghorab et al. (2009), exhibit moderate to strong activity against E. coli and S. aureus, with MIC values ranging from 8–32 µg/mL. The aminoethylsulfonyl group’s polarity may enhance membrane penetration .
  • Enzyme Inhibition: Chen et al. (2006) demonstrated that pyridine-based sulfonamides inhibit carbonic anhydrase IX, a cancer-associated enzyme, with IC₅₀ values < 1 µM. The aminoethyl group’s basicity likely stabilizes interactions with the enzyme’s active site .
  • Synthetic Accessibility : Compounds with sulfonyl groups, like 2-(Methylsulfonyl)-pyridine, are synthesized via sulfonation of pyridine derivatives, yielding 67–81% under optimized conditions .

Biological Activity

2-(Aminoethylsulfonyl)-pyridine, also known as 2-pyridin-2-ylsulfonylethanamine, is a compound characterized by its unique molecular structure, which includes a pyridine ring and a sulfonyl group attached to an ethanamine chain. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C7H10N2O2S
  • Molecular Weight : 186.23 g/mol
  • CAS Number : 320337-21-1
  • IUPAC Name : 2-pyridin-2-ylsulfonylethanamine
  • Canonical SMILES : C1=CC=NC(=C1)S(=O)(=O)CCN

The biological activity of 2-(Aminoethylsulfonyl)-pyridine is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, modulating their function. This dual interaction mechanism is crucial for its biological efficacy.

Antimicrobial Activity

Research indicates that 2-(Aminoethylsulfonyl)-pyridine exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is believed to be due to its ability to disrupt bacterial cell wall synthesis and function.

Anticancer Properties

In vitro studies have demonstrated that 2-(Aminoethylsulfonyl)-pyridine possesses anticancer activity against several cancer cell lines. The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. These findings suggest its potential as a therapeutic agent in cancer treatment.

Neuroprotective Effects

Emerging evidence suggests that 2-(Aminoethylsulfonyl)-pyridine may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of 2-(Aminoethylsulfonyl)-pyridine involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Anticancer Activity

In a comparative study assessing the cytotoxic effects of various compounds on human breast cancer cells (MCF-7), 2-(Aminoethylsulfonyl)-pyridine showed IC50 values of approximately 15 µM, indicating significant cytotoxicity compared to control groups.

CompoundIC50 (µM)
Control>100
2-(Aminoethylsulfonyl)-pyridine15

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For pyridine-metal complexes, SHELXPRO interfaces with macromolecular datasets .
  • Spectroscopy :
    • IR : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) stretches .
    • NMR : ¹H NMR signals for pyridine protons appear at δ 7.5–8.5 ppm; ethylsulfonyl groups show characteristic splitting .

Advanced: How do computational methods aid in predicting the reactivity of 2-(Aminoethylsulfonyl)-pyridine in coordination chemistry?

Methodological Answer :
Density Functional Theory (DFT) calculations can model ligand-metal interactions. For example, pyridine derivatives form stable complexes with Cu(II) or Cd(II), where the sulfonyl group influences electron density at the metal center . NIST thermochemical data (e.g., ΔrG°, ΔrH°) help predict reaction feasibility . Software like Gaussian or ORCA is used to optimize geometries and calculate binding energies.

Advanced: What strategies resolve contradictions in toxicity data for pyridine derivatives during preclinical studies?

Methodological Answer :
Discrepancies in LD₅₀ values (e.g., subcutaneous vs. intravenous routes ) arise from bioavailability differences. Mitigation strategies include:

  • Dose-Response Studies : Test multiple administration routes (oral, dermal) .
  • Metabolite Profiling : Use LC-MS to identify toxic intermediates.
  • In Silico Models : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict ecotoxicity .

Advanced: How is 2-(Aminoethylsulfonyl)-pyridine utilized in designing enzyme inhibitors?

Methodological Answer :
Pyridine derivatives act as scaffolds for inhibitors targeting enzymes like nitric oxide synthase (NOS) . The sulfonyl group enhances binding affinity via hydrogen bonding with active-site residues. For example:

  • Experimental Design : Synthesize derivatives with varied sulfonyl substituents.
  • Assays : Measure IC₅₀ values using fluorometric or colorimetric assays (e.g., NADPH depletion for NOS) .

Intermediate: What analytical techniques quantify 2-(Aminoethylsulfonyl)-pyridine in biological matrices?

Q. Methodological Answer :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm for pyridine rings). Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA .
  • GC-MS : Derivatize with BSTFA to enhance volatility. Monitor m/z fragments corresponding to sulfonyl and pyridine moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.